molecular formula C16H21NO B7585376 2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide

2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide

Cat. No. B7585376
M. Wt: 243.34 g/mol
InChI Key: YYHIYLFIQQHYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive drugs. BTCP is a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain, leading to feelings of euphoria, pleasure, and reward. BTCP has been used in scientific research to study the mechanisms of dopamine transporters and their role in addiction and other neurological disorders.

Mechanism of Action

2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide works by blocking the action of the dopamine transporter, which is responsible for removing dopamine from the synaptic cleft. By inhibiting dopamine reuptake, 2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide increases the levels of dopamine in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects
2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide has been shown to have a number of biochemical and physiological effects, including increased dopamine release, increased heart rate, and increased blood pressure. It can also cause changes in behavior, such as increased locomotor activity and decreased anxiety.

Advantages and Limitations for Lab Experiments

2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide has several advantages for use in lab experiments, including its potency and selectivity for dopamine transporters. It can also be used to study the effects of dopamine on behavior and neurological function. However, there are also limitations to its use, including its potential for abuse and the need for careful handling and storage.

Future Directions

There are several future directions for research involving 2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide, including:
1. Further studies of the mechanisms of dopamine transporters and their role in addiction and other neurological disorders.
2. Development of new drugs that target dopamine transporters and other components of the reward pathway.
3. Studies of the long-term effects of 2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide on behavior and neurological function.
4. Investigation of the potential therapeutic uses of 2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide for the treatment of addiction and other neurological disorders.

Synthesis Methods

2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 1,3-cyclohexadiene with benzyl chloride to form 1-benzyl-1,3-cyclohexadiene. The benzyl group is then reduced to form 1-cyclohexenylmethylamine, which is further reacted with N-methylpiperidine to produce N-methyl-1-cyclohexenylmethylamine. Finally, this compound is reacted with phosgene to form 2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide.

Scientific Research Applications

2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide has been used extensively in scientific research to study the mechanisms of dopamine transporters and their role in addiction and other neurological disorders. It is a potent inhibitor of dopamine reuptake, which means that it can help researchers understand the role of dopamine in reward and pleasure pathways. 2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide has also been used in studies of cocaine addiction, as it can mimic the effects of cocaine on the brain.

properties

IUPAC Name

2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-17-15(18)16(10-12-5-3-2-4-6-12)11-13-7-8-14(16)9-13/h2-6,13-14H,7-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHIYLFIQQHYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CC2CCC1C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.